

Physical and chemical properties of N-(1-hydroxypropan-2-yl)benzamide

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Compound of Interest

Compound Name: *N-(1-hydroxypropan-2-yl)benzamide*

Cat. No.: B1587895

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An In-Depth Technical Guide to N-(1-hydroxypropan-2-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **N-(1-hydroxypropan-2-yl)benzamide**. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work.

Core Chemical and Physical Properties

N-(1-hydroxypropan-2-yl)benzamide, also known by its synonym N-benzoyl-DL-alaninol, is a benzamide derivative with the chemical formula $C_{10}H_{13}NO_2$.^{[1][2]} Its molecular weight is 179.22 g/mol.^[1] The compound is identifiable by its CAS Number: 24629-34-3.^[1]

Quantitative data regarding the physical and chemical properties of this compound are summarized in the table below for ease of reference and comparison.

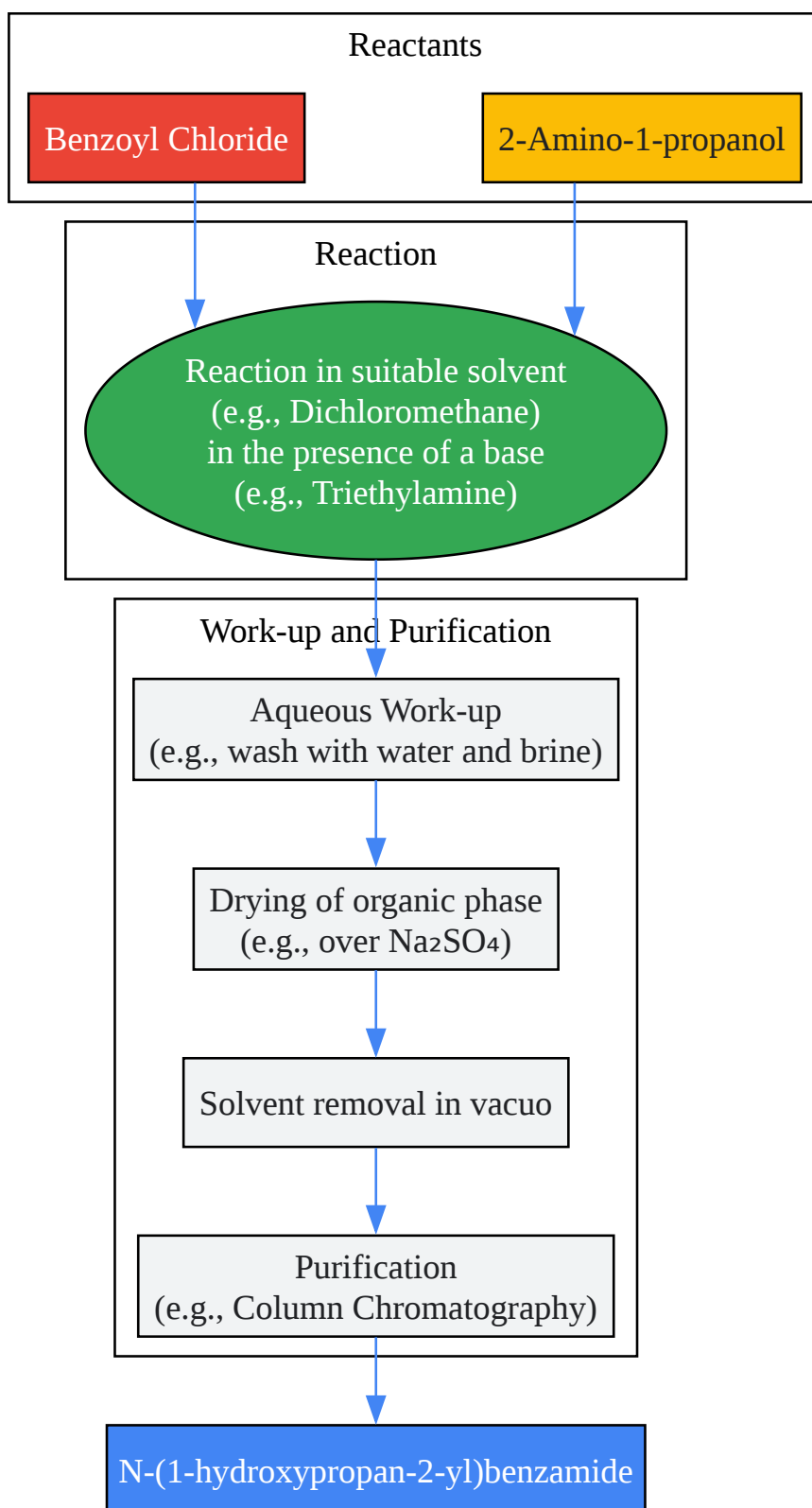
Property	Value	Source(s)
IUPAC Name	N-(1-hydroxypropan-2-yl)benzamide	N/A
Synonyms	N-(2-hydroxy-1-methylethyl)benzamide, 2-Benzamino-propanol-(1), 2-Benzoylamino-propanol, N-benzoylalaninol, N-Benzoyl-DL-alaninol	[2]
CAS Number	24629-34-3	[1]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1]
Molecular Weight	179.22 g/mol	[1]
Melting Point	102-103 °C	[2]
Boiling Point	Not available	
Density	1.115 g/cm ³	[2]
Solubility	Data not available for the specific compound. The parent compound, benzamide, is slightly soluble in water and soluble in many organic solvents.	

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **N-(1-hydroxypropan-2-yl)benzamide** is not readily available in the reviewed literature, a general approach for the synthesis of N-substituted benzamides can be inferred. A common method involves the reaction of a benzoic acid derivative with an appropriate amine. For instance, the synthesis of a similar compound, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, was achieved by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol.

[3] This suggests that **N-(1-hydroxypropan-2-yl)benzamide** could be synthesized by reacting benzoyl chloride or benzoic acid with 2-amino-1-propanol.

A potential synthetic workflow is outlined below:



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A potential workflow for the synthesis of **N-(1-hydroxypropan-2-yl)benzamide**.

Characterization of the final product would typically involve a suite of spectroscopic techniques to confirm its identity and purity.

Experimental Protocols for Characterization (Hypothetical)

Based on standard laboratory practices, the following experimental protocols would be employed for the characterization of **N-(1-hydroxypropan-2-yl)benzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl_3 or $\text{DMSO}-d_6$). The spectrum would be recorded on an NMR spectrometer (e.g., 400 MHz). The chemical shifts, splitting patterns, and integration values of the proton signals would be analyzed to confirm the structure.
- ^{13}C NMR: A ^{13}C NMR spectrum would be acquired from the same sample to identify the number and types of carbon atoms present in the molecule, further confirming the structure.

Infrared (IR) Spectroscopy:

- An IR spectrum would be obtained using an FTIR spectrometer. The sample could be analyzed as a solid (e.g., using a KBr pellet) or as a thin film. The presence of characteristic absorption bands for the N-H, C=O (amide), C-N, and O-H functional groups would be verified.

Mass Spectrometry (MS):

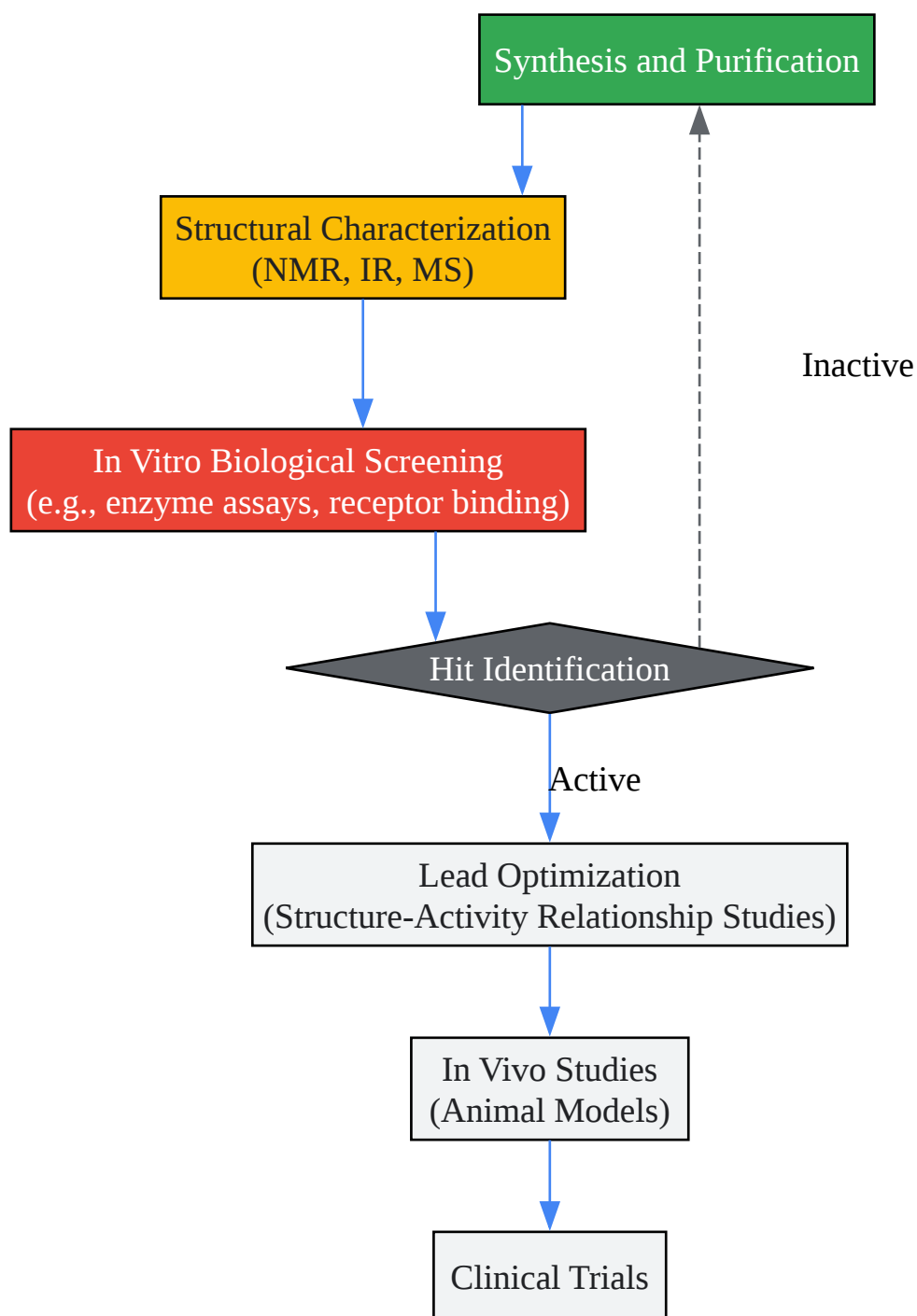
- Mass spectrometry would be used to determine the molecular weight of the compound. A sample would be introduced into a mass spectrometer (e.g., using electrospray ionization - ESI) to obtain the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight.

Biological and Pharmacological Properties

Currently, there is a notable lack of specific information in the scientific literature regarding the biological activity, pharmacological properties, or any associated signaling pathways of **N-(1-**

hydroxypropan-2-yl)benzamide. While the broader class of N-acyl amino acids has been investigated for various biological roles, including antiproliferative effects and neuroprotection, these findings are not directly attributable to **N-(1-hydroxypropan-2-yl)benzamide**.^[4] Similarly, other benzamide derivatives have been explored for a range of therapeutic applications, but specific data for the title compound is absent.^[5]

The logical relationship for investigating the biological activity of a novel compound like **N-(1-hydroxypropan-2-yl)benzamide** would typically follow a structured path from synthesis to in-depth biological evaluation.



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Logical workflow for the biological evaluation of a novel chemical entity.

Given the absence of data, **N-(1-hydroxypropan-2-yl)benzamide** represents an unexplored area for pharmacological research. Future investigations could explore its potential activities across various biological targets.

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